![molecular formula C15H14N6O2 B2409875 3-(3-{3-[(1H-1,2,3-三唑-1-基)甲基]氮杂环丁烷-1-羰基}-1,2-恶唑-5-基)吡啶 CAS No. 2198770-55-5](/img/structure/B2409875.png)

3-(3-{3-[(1H-1,2,3-三唑-1-基)甲基]氮杂环丁烷-1-羰基}-1,2-恶唑-5-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

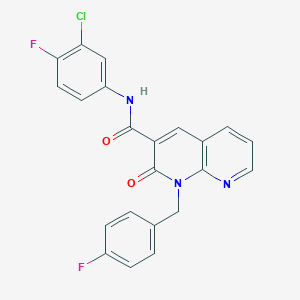

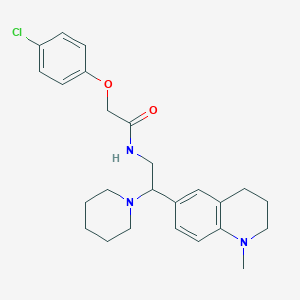

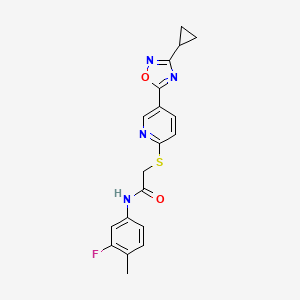

The compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups including a triazole ring, an azetidine ring, a carbonyl group, an oxazole ring, and a pyridine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the triazole ring via click chemistry and the formation of the azetidine ring via a cyclization reaction . The carbonyl group could be introduced via a carbonylation reaction, and the oxazole and pyridine rings could be formed via cyclization and aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole, azetidine, oxazole, and pyridine rings would all contribute to the rigidity of the molecule, while the carbonyl group would introduce a polar character .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The triazole ring could participate in nucleophilic substitution reactions, the azetidine ring could undergo ring-opening reactions, the carbonyl group could undergo addition reactions, and the oxazole and pyridine rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it a solid at room temperature, and the presence of the carbonyl group would make it polar .科学研究应用

合成和结构表征

3-(3-{3-[(1H-1,2,3-三唑-1-基)甲基]氮杂环丁烷-1-羰基}-1,2-恶唑-5-基)吡啶等化合物的合成和结构表征通常涉及产生多种杂环化合物的复杂反应。例如,通过钴羰基催化的羰基化从氮杂环丁烷合成吡咯烷酮展示了氮杂环丁烷在合成化学中的多功能性,允许形成在药物化学和材料科学中具有潜在应用的新型化合物 Roberto & Alper, 1989.

在药物化学中的潜在应用

对氮杂环丁烷及其衍生物的研究扩展到它们作为生物受体配体的潜力。例如,氮杂环丁烷衍生物因其与尼古丁乙酰胆碱受体的结合特性而被研究,这对于理解神经过程和开发相关疾病的治疗方法至关重要 Doll et al., 1999。此外,在三唑并嘧啶合成中探索氮杂环丁烷突出了它们在创建具有化学治疗潜力的化合物中的重要性,进一步强调了氮杂环丁烷衍生物在开发新治疗剂中的重要性 Ashry & Rashed, 1998.

在材料科学中的应用

氮杂环丁烷及其衍生物也发现了超越药物化学的应用。例如,将它们掺入阳离子 Ir(III) 配合物中以开发具有特定光物理特性的材料证明了这些化合物在材料科学中的用途,特别是在光电器件组件的创建中 Huang et al., 2016.

未来方向

作用机制

Target of Action

The primary target of the compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

The compound interacts with its target, SIRT3, by acting as a selective inhibitor . It binds to the active site of the enzyme, thereby inhibiting its activity . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity for SIRT3 .

Biochemical Pathways

The inhibition of SIRT3 by the compound can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism

Result of Action

The result of the compound’s action is the inhibition of SIRT3 activity, which can lead to alterations in mitochondrial function and metabolism . .

属性

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(20-8-11(9-20)10-21-5-4-17-19-21)13-6-14(23-18-13)12-2-1-3-16-7-12/h1-7,11H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJMGPIIDDCRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)CN4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)

![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)